molecular formula C22H19ClN4O7 B575376 Benzamide,  3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 CAS No. 176378-97-5

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5

Katalognummer: B575376
CAS-Nummer: 176378-97-5
Molekulargewicht: 486.9 g/mol
InChI-Schlüssel: YVRFZSYEIVXEKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with multiple functional groups, including acetyloxy, amino, chlorophenyl, and dioxo groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the acetyloxy groups through acetylation reactions. The amino and chlorophenyl groups are introduced via substitution reactions, while the dioxo groups are incorporated through oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxo derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool for studying disease mechanisms.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Acetyloxy derivatives: Compounds with acetyloxy groups attached to different core structures.

    Chlorophenyl derivatives: Compounds featuring chlorophenyl groups with varying functional groups.

Uniqueness

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.

Eigenschaften

CAS-Nummer

176378-97-5

Molekularformel

C22H19ClN4O7

Molekulargewicht

486.9 g/mol

IUPAC-Name

[3-acetyloxy-5-[[6-amino-1-(4-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H19ClN4O7/c1-11(28)33-16-8-13(9-17(10-16)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)15-6-4-14(23)5-7-15/h4-10H,24H2,1-3H3,(H,25,30)

InChI-Schlüssel

YVRFZSYEIVXEKS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)Cl)N)OC(=O)C

Kanonische SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)Cl)N)OC(=O)C

Synonyme

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.